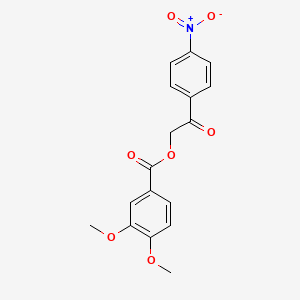
N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a synthetic compound that belongs to the class of pyridinecarboxamides. It has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide is not well understood. However, it has been suggested that N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide exerts its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme that is involved in the synthesis of inflammatory mediators, while PDE-4 is an enzyme that is involved in the degradation of cyclic AMP (cAMP), a second messenger molecule that plays a critical role in cellular signaling.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. Additionally, N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide has been found to possess anti-microbial properties and inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not well understood. Additionally, N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide has not been extensively studied for its potential side effects and toxicity.
未来方向
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide. One potential direction is to investigate the mechanism of action of N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide in more detail. This could involve studies to identify the specific enzymes and pathways that are affected by N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide. Another potential direction is to investigate the potential use of N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to evaluate the potential side effects and toxicity of N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide.
合成方法
N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide can be synthesized by the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-biphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide as a white solid with a high purity.
科学研究应用
N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. N-(5-chloro-2-pyridinyl)-4-biphenylcarboxamide has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-16-10-11-17(20-12-16)21-18(22)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHRCQYMOGJRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)biphenyl-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2-dimethylpropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5886122.png)
![ethyl 2-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5886132.png)



![3-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5886150.png)
![5-hydroxy-3-(4-methylphenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5886156.png)
![1-(2-thienylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5886166.png)

![4-[4-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5886172.png)



